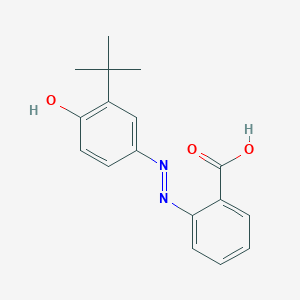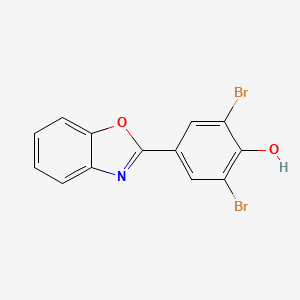
4-(1,3-Benzoxazol-2-Yl)-2,6-Dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the phenol ring, and a benzoxazole moiety at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under acidic conditions.
Bromination: The dibromination of the phenol ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromine atoms.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The benzoxazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity . The bromine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzoxazol-2-yl)-2,6-dimethylphenol: Similar structure but with methyl groups instead of bromine atoms.
4-(1,3-Benzoxazol-2-yl)aniline: Contains an aniline group instead of bromine atoms.
4-(1,3-Benzoxazol-2-yl)-2,6-dichlorophenol: Contains chlorine atoms instead of bromine atoms.
Uniqueness
4-(1,3-Benzoxazol-2-yl)-2,6-dibromophenol is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various applications. The bromine atoms also contribute to the compound’s electronic properties, making it suitable for use in electronic materials .
Properties
Molecular Formula |
C13H7Br2NO2 |
|---|---|
Molecular Weight |
369.01 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2,6-dibromophenol |
InChI |
InChI=1S/C13H7Br2NO2/c14-8-5-7(6-9(15)12(8)17)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
InChI Key |
DMOJYCAJRLAKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



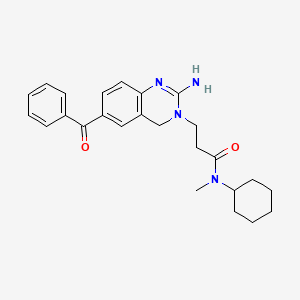
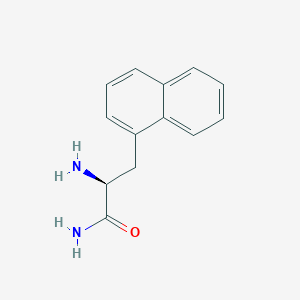
![(3ar,5r,6s,7r,7ar)-5-(Hydroxymethyl)-2-Propyl-5,6,7,7a-Tetrahydro-3ah-Pyrano[3,2-D][1,3]thiazole-6,7-Diol](/img/structure/B10756587.png)
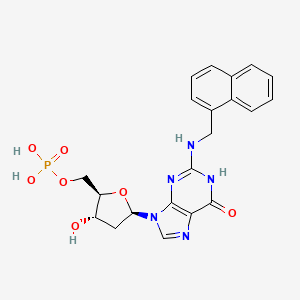
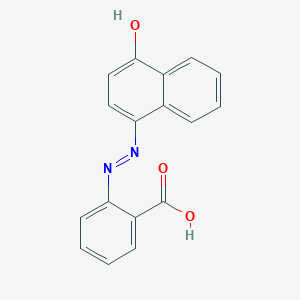

![[N-(3-Dibenzylcarbamoyl-oxiranecarbonyl)-hydrazino]-acetic acid](/img/structure/B10756624.png)
![(1S,7S,8S,8AR)-1,2,3,7,8,8A-Hexahydro-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-HY droxy-6-oxo-2H-pyran-2-YL]ethyl]-1-naphthalenol](/img/structure/B10756625.png)
![2-[(4-Ethynyl-2-Fluorophenyl)amino]-3,4-Difluoro-N-(2-Hydroxyethoxy)benzamide](/img/structure/B10756631.png)
![(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid](/img/structure/B10756632.png)
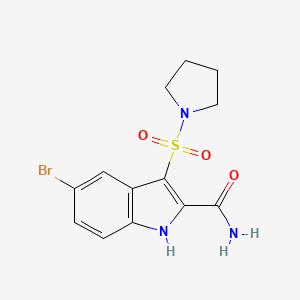
![7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine](/img/structure/B10756641.png)
